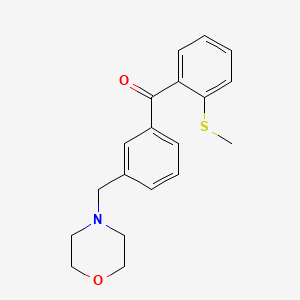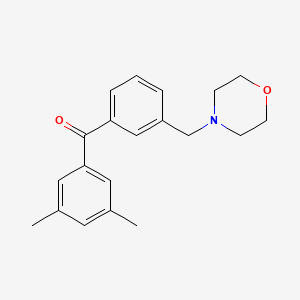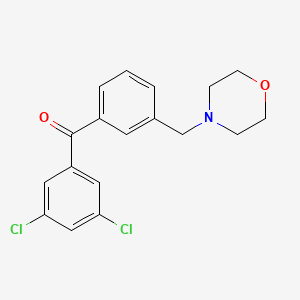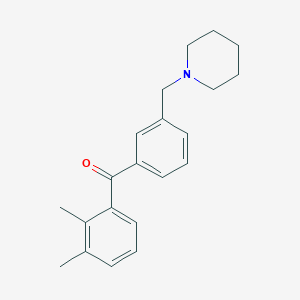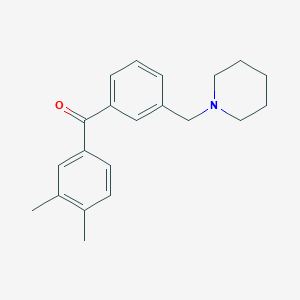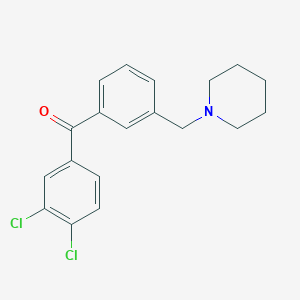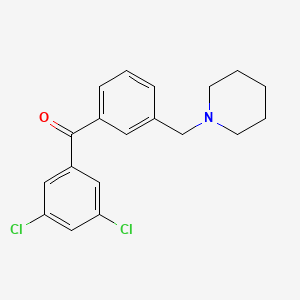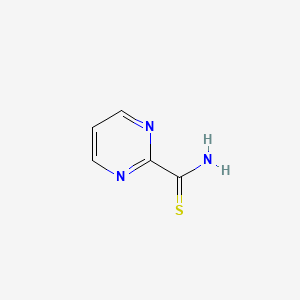
Pyrimidine-2-carbothioamide
Descripción general
Descripción
Pyrimidine-2-carbothioamide is a heterocyclic compound that features a pyrimidine ring with a carbothioamide group attached at the second position
Mecanismo De Acción
Target of Action
Pyrimidine-2-carbothioamide is a pyrimidine derivative, a class of compounds known to have a wide range of pharmacological effects Pyrimidine derivatives are known to interact with various enzymes and receptors involved in cellular processes .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some pyrimidine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
This compound, as a pyrimidine derivative, is likely involved in the pyrimidine metabolic pathway . Pyrimidine ribonucleotides, which are essential for cell growth and proliferation, are involved in multiple cellular processes that maintain cell growth and metabolism . Depleting pyrimidine ribonucleotide pools has long been considered a strategy to reduce cancer cell growth .
Pharmacokinetics
In silico admet studies and drug-likeness studies have shown suitable pharmacokinetic properties for related pyrazolo[3,4-d]pyrimidine derivatives .
Result of Action
Pyrimidine derivatives are known to have a range of effects, including anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Action Environment
The synthesis of related pyrazole derivatives, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions, suggests that the synthesis and stability of these compounds can be influenced by environmental factors .
Análisis Bioquímico
Biochemical Properties
Pyrimidine-2-carbothioamide is involved in several biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. One of the key interactions is with dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides . This compound acts as an inhibitor of DHODH, thereby affecting the synthesis of uridine monophosphate (UMP), a precursor for RNA and DNA synthesis . Additionally, it interacts with carbamoyl-phosphate synthetase II, aspartate transcarbamoylase, and dihydroorotase (CAD), which are essential enzymes in the pyrimidine biosynthesis pathway .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key enzymes involved in pyrimidine metabolism . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell proliferation and differentiation . In cancer cells, for instance, this compound has been observed to inhibit cell growth by disrupting pyrimidine biosynthesis, which is crucial for DNA replication and repair .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. It binds to the active site of DHODH, inhibiting its activity and thereby reducing the production of UMP . This inhibition leads to a decrease in the availability of pyrimidine nucleotides, which are essential for DNA and RNA synthesis . Additionally, this compound can induce changes in gene expression by affecting the transcriptional regulation of genes involved in pyrimidine metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of pyrimidine biosynthesis, resulting in long-term effects on cellular function . These effects include reduced cell proliferation and altered metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit DHODH activity without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s impact on pyrimidine metabolism and the accumulation of toxic intermediates .
Metabolic Pathways
This compound is involved in the de novo synthesis pathway of pyrimidine nucleotides . It interacts with enzymes such as DHODH, CAD, and UMPS, which are critical for the conversion of carbamoyl phosphate to UMP . The compound’s inhibition of DHODH disrupts this pathway, leading to reduced levels of pyrimidine nucleotides and affecting overall metabolic flux . Additionally, this compound can influence other metabolic pathways by altering the availability of pyrimidine intermediates .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It is taken up by cells via specific transporters and is distributed to different cellular compartments . The compound can accumulate in the cytosol and mitochondria, where it interacts with target enzymes involved in pyrimidine metabolism . Its distribution within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytosol and mitochondria . In the cytosol, it interacts with enzymes such as CAD and UMPS, which are involved in pyrimidine biosynthesis . In the mitochondria, it binds to DHODH, which is located on the inner mitochondrial membrane . This subcellular localization is crucial for the compound’s activity, as it allows for efficient inhibition of target enzymes and modulation of pyrimidine metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrimidine-2-carbothioamide can be synthesized through various methods. One common approach involves the reaction of 2-aminopyrimidine with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding dithiocarbamate, which is then treated with an alkylating agent to yield this compound . Another method involves the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Pyrimidine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the carbothioamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonyl derivatives, amines, and various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Pyrimidine-2-carbothioamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: this compound derivatives have shown potential as anticancer, antiviral, and antimicrobial agents
Comparación Con Compuestos Similares
Pyrimidine-2-carbothioamide can be compared with other similar compounds, such as:
Pyrimidine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
Thiosemicarbazide: Contains a similar thioamide group but lacks the pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine: A fused heterocyclic compound with different biological activities
Uniqueness: this compound is unique due to its specific combination of a pyrimidine ring and a carbothioamide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biochemical processes.
Propiedades
IUPAC Name |
pyrimidine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c6-4(9)5-7-2-1-3-8-5/h1-3H,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUHVPUYFSGVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632175 | |
| Record name | Pyrimidine-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4537-73-9 | |
| Record name | Pyrimidine-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-2-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

